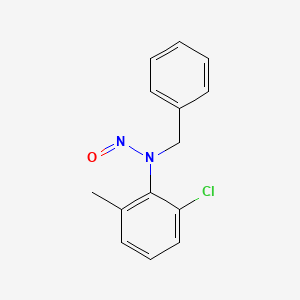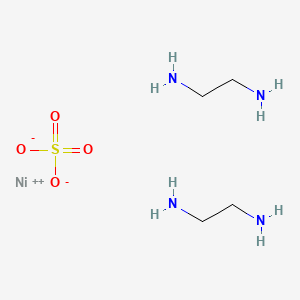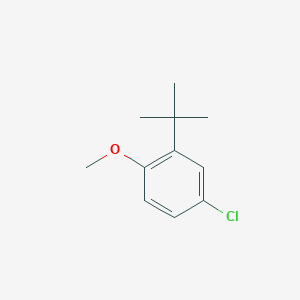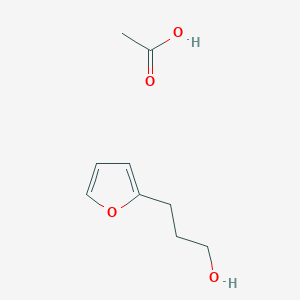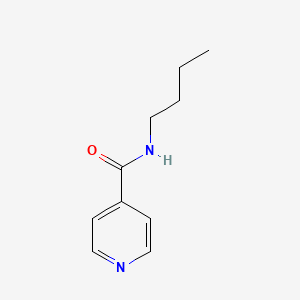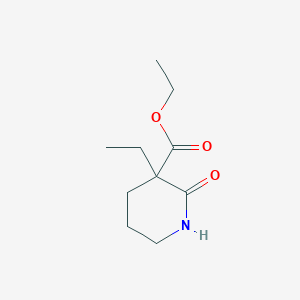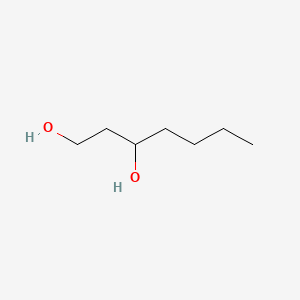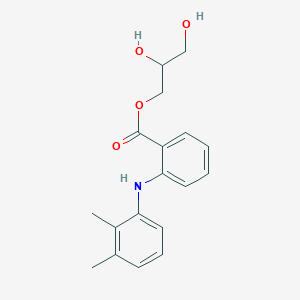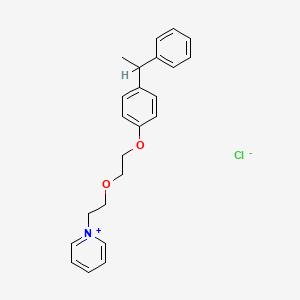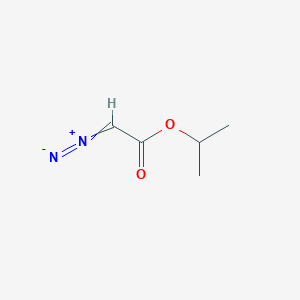
Isopropyl diazoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl diazoacetate is an organic compound with the molecular formula C₅H₈N₂O₂. It is a diazo compound, characterized by the presence of a diazo group (-N₂) attached to an ester functional group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It has a molecular weight of 128.13 g/mol and is often used as a reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isopropyl diazoacetate can be synthesized through several methods. One common approach involves the reaction of isopropyl chloroacetate with sodium azide, followed by the treatment with a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired diazo compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure safety and efficiency. The process includes the careful handling of reactive intermediates and the use of automated systems to control reaction parameters. This method minimizes the risk associated with the handling of diazo compounds, which can be explosive under certain conditions .
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl diazoacetate undergoes a variety of chemical reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
Carbene Insertion: Insertion into C-H, N-H, and O-H bonds.
Cycloaddition: Formation of heterocycles through [3+2] cycloaddition reactions.
Common Reagents and Conditions:
Cyclopropanation: Typically catalyzed by transition metals such as rhodium or copper.
Carbene Insertion: Often requires the presence of a metal catalyst like palladium or gold.
Cycloaddition: Can be performed under thermal or photochemical conditions.
Major Products: The major products formed from these reactions include cyclopropanes, various heterocycles, and functionalized organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Isopropyl diazoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of isopropyl diazoacetate involves the generation of a reactive carbene intermediate. This carbene can insert into various bonds, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The reactivity of the carbene is influenced by the presence of metal catalysts, which can enhance the selectivity and efficiency of the reactions .
Comparación Con Compuestos Similares
Ethyl diazoacetate: Similar in structure but with an ethyl ester group instead of an isopropyl group.
Methyl diazoacetate: Contains a methyl ester group.
Diazomethane: A simpler diazo compound with high reactivity.
Uniqueness: Isopropyl diazoacetate is unique due to its balance of reactivity and stability. The isopropyl group provides steric hindrance, which can influence the selectivity of reactions. This makes it a valuable reagent in organic synthesis, offering a different reactivity profile compared to its ethyl and methyl counterparts .
Propiedades
Número CAS |
22136-61-4 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
propan-2-yl 2-diazoacetate |
InChI |
InChI=1S/C5H8N2O2/c1-4(2)9-5(8)3-7-6/h3-4H,1-2H3 |
Clave InChI |
FNXAUCKBTPCLJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



